HEXANE

Catalog No.
S577904
CAS No.
110-54-3
M.F
C6H14
M. Wt
86.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HEXANE

CAS Number

110-54-3

Product Name

HEXANE

IUPAC Name

hexane

Molecular Formula

C6H14

Molecular Weight

86.18 g/mol

InChI

InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3

InChI Key

VLKZOEOYAKHREP-UHFFFAOYSA-N

SMILES

CCCCCC

Solubility

less than 1 mg/mL at 61.7° F (NTP, 1992)
1.10e-04 M
0.0095 mg/mL at 25 °C
In water, 9.5 mg/L at 25 °C
9.5 to 13 mg/L at 20 °C in distilled water, 75.5 mg/L at 20 °C in salt water
Very soluble in ethanol; soluble in ethyl ether, chloroform
Miscible with alcohol, chloroform, and ether
Solubility in water, g/100ml at 20 °C: 0.0013
0.002%

Synonyms

n-hexane, n-hexane, 1-(13)C-labeled cpd, n-hexane, 2-(13)C-labeled cpd, n-hexane, 3-(13)C-labeled cpd

Canonical SMILES

CCCCCC

Extracting and Isolating Compounds

Hexane's ability to dissolve non-polar and slightly polar compounds makes it a valuable solvent in research laboratories. It plays a crucial role in:

  • Oil extraction: Hexane is commonly used to extract oils from various plant materials like seeds and nuts. This process is vital in studying plant oil composition and identifying potential sources of biofuels [].
  • Natural product isolation: Researchers utilize hexane to isolate bioactive compounds from natural sources like plants, fungi, and bacteria. These isolated compounds can be further investigated for their potential medicinal or industrial applications [].
  • Sample preparation: In various analytical techniques like chromatography, hexane is often employed to dissolve samples before separation and analysis. This allows for the efficient separation and identification of individual components within the sample [].

Studying Chemical Reactions

Hexane's inert nature makes it a suitable reaction medium for studying certain chemical reactions. It doesn't readily participate in the reaction itself but provides a stable environment for the reactants and products to interact. This is beneficial in:

  • Organic synthesis: Hexane can be used as a solvent for various organic reactions, allowing researchers to synthesize new molecules and investigate reaction mechanisms [].
  • Polymerization reactions: Hexane can act as a solvent or non-solvent for certain polymerization reactions, enabling the study of polymer formation and properties [].

Other Research Applications

Beyond extraction and reaction media, hexane finds applications in other research areas, including:

  • Calibration of instruments: The specific refractive index and boiling point of hexane make it a standard reference material for calibrating various scientific instruments [].
  • Studying biological membranes: Due to its ability to dissolve lipids, hexane can be used to study the structure and function of biological membranes, which are essential components of cells [].

Hexane is an organic compound classified as a straight-chain alkane, with the molecular formula C6H14\text{C}_6\text{H}_{14}. It is a colorless, odorless liquid at room temperature, possessing a boiling point of approximately 69 °C (156 °F) and a melting point ranging from -96 °C to -94 °C. Hexane is primarily derived from crude oil and is widely recognized for its non-polar characteristics, making it an effective solvent for various applications in industrial and laboratory settings .

Hexane exists in several isomeric forms, including 2-methylpentane and 3-methylpentane, although these are often grouped under the general term "hexanes" when referring to commercial mixtures. The compound is notable for its high volatility and flammability, which necessitates careful handling .

Hexane is a hazardous compound with several safety concerns:

  • Toxicity: Exposure to hexane vapors can cause nervous system damage, including numbness, tingling, and weakness in the extremities. Chronic exposure can lead to permanent nerve damage [].
  • Flammability: Hexane has a low flash point and is highly flammable. Its vapors can form explosive mixtures with air [].
  • Reactivity: Although relatively unreactive under most conditions, hexane can react violently with strong oxidizing agents.

Safety Precautions:

  • Always handle hexane in a well-ventilated area using appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators [].
  • Avoid skin contact and inhalation of vapors.
  • Store hexane in a cool, dry place away from heat sources and ignition points.

Hexane primarily undergoes combustion reactions, producing carbon dioxide and water:

2C6H14+19O212CO2+14H2O2\text{C}_6\text{H}_{14}+19\text{O}_2\rightarrow 12\text{CO}_2+14\text{H}_2\text{O}

Additionally, hexane can undergo thermal cracking, resulting in smaller hydrocarbons such as butane and ethene:

\text{C}_6\text{H}_{14}\rightarrow \text{C}_4\text{H}_{10}+\text{C}_2\text{H}_4$$Thesereactionshighlighthexane'srelativelylowreactivitycomparedtootherorganiccompounds,makingitsuitableasasolventforreactivesubstances[1][3][4].##BiologicalActivityInbiologicalsystems,hexaneismetabolizedprimarilyintheliverthroughoxidationprocessesinvolvingcytochromeP-450enzymes.Theinitialmetabolicproductis2-hexanol,whichcanfurtherconvertinto2,5-hexanediolandultimatelytotheneurotoxiccompound2,5-hexanedione.Thispathwayhasbeenlinkedtoneurotoxiceffectsobservedinanimalstudies,particularlyconcerningreproductivetoxicityinmaleratsexposedtohighconcentrationsofhexaneoritsmetabolites[2][4].Exposuretohexanecanleadtovarioushealthissues,includingrespiratoryirritationandcentralnervoussystemeffects.Chronicexposuremayresultinpolyneuropathyduetotheaccumulationofneurotoxicmetabolites[2][5].##SynthesisMethodsHexanecanbesynthesizedthroughseveralmethods:1.**FractionalDistillation**:Theprimarymethodofobtaininghexaneinvolvesrefiningcrudeoil.Hexaneiscollectedfromthefractionthatboilsbetween65°Cand70°C.2.**Cracking**:Thermalorcatalyticcrackingoflargerhydrocarbonscanyieldhexaneasaby-product.3.**Hydrogenation**:Thehydrogenationofunsaturatedhydrocarbonscanalsoproducehexane.Thesemethodsemphasizehexane'sroleasasignificantby-productinpetroleumrefiningprocesses[1][4].##
Hexanehasawiderangeofapplicationsacrossvariousindustries:-**Solvent**:Itisextensivelyusedasasolventforoils,fats,andwaxesinextractionprocesses(e.g.,vegetableoilextraction).-**IndustrialUses**:Hexaneservesasacleaningagentintextileandfurnituremanufacturing.-**LaboratoryUse**:Inlaboratories,hexaneisutilizedinchromatographyandothersyntheticreactionsduetoitsnon-polarity.-**FuelAdditive**:Hexaneisalsousedasanadditiveingasolineformulationstoenhanceperformance[1][3][4].##InteractionStudiesResearchindicatesthathexaneinteractswithvariousbiologicalsystemsprimarilythroughitsmetabolites.Studieshaveshownthatexposuretohexaneleadstotheformationofneurotoxicmetaboliteslike2,5-hexanedione.Thesemetabolitescandisruptnormalcellularfunctionsandcontributetoneurotoxicity.Furthermore,interactionswithothersolventsorchemicalscanexacerbateitstoxiceffects,necessitatingcautionwhenusedalongsideothersubstances[2][5].##SimilarCompounds:ComparisonwithOtherSimilarCompoundsHexanesharessimilaritieswithseveralotheralkanes.Belowisacomparisonhighlightingitsuniquecharacteristics:|Compound|MolecularFormula|BoilingPoint(°C)|UniqueFeatures||---------------------|-------------------|---------------------|--------------------------------------||Hexane|C₆H₁₄|68.7|Non-polar;widelyusedasasolvent||Heptane|C₇H₁₆|98.4|Higherboilingpoint;usedinfuels||Pentane|C₅H₁₂|36.1|Lowerboilingpoint;usedasasolvent||2-Methylpentane|C₆H₁₄|60.3|Isomerofhexane;usedinfuels||Cyclohexane|C₆H₁₂|80.7|Cyclicstructure;usedinchemicalsynthesis|Hexane'suniquepositionarisesfromitsbalanceofvolatilityandsolventproperties,makingitparticularlyvaluableinindustrialapplicationscomparedtoitsstructuralanalogs[1][3][4].

Environmental Fate and Transport Dynamics

Hexane demonstrates distinct environmental behavior patterns determined by its fundamental physicochemical properties and transport mechanisms. The compound exists predominantly in the vapor phase in atmospheric conditions due to its high vapor pressure of 10 kilopascals and relatively low water solubility of 0.0098 grams per liter [2]. These properties govern its distribution and persistence across different environmental compartments.

In atmospheric systems, hexane undergoes rapid photochemical degradation through reaction with hydroxyl radicals, representing the dominant fate process for this hydrocarbon [7]. The atmospheric half-life is estimated at 2.9 days based on hydroxyl radical reactions, with experimental data suggesting that nighttime reactions with nitrate radicals may contribute additional transformation pathways, particularly in urban environments [7]. The calculated half-life and lifetime of hexane due to reaction with hydroxyl radicals are 1.8 days and 2.6 days, respectively [17].

Aquatic environmental fate processes are dominated by volatilization rather than biodegradation or chemical transformation. In surface water systems, hexane exhibits rapid volatilization with half-lives of 2.7 hours in model river systems and 6.8 days in model lake systems [7]. Both photolysis and hydrolysis of hexane are negligible in aquatic environments, while physical removal may occur through adsorption to organic matter in sediments and suspended particles [7]. In groundwater systems, aerobic biodegradation represents the most significant environmental fate process, though hexane may persist under anoxic conditions or nutrient-limited environments [7].

Soil and sediment transport dynamics are influenced by hexane's moderate adsorption characteristics and density properties. The compound's estimated Koc values suggest moderate ability to sorb to soil particles, while its density lower than water results in occurrence as a light non-aqueous phase liquid [7]. This behavior indicates low to moderate mobility and low potential for leaching into subsurface soil layers, as hexane tends to float on the saturated zone of the water table [7]. Volatilization from surface soils occurs at rates substantially exceeding chemical or biochemical degradation processes [8].

Table 1: Environmental Fate Parameters for Hexane

Environmental CompartmentProcessHalf-life/RateReference
AtmosphereHydroxyl radical reaction2.9 days [7]
AtmosphereCalculated OH reaction1.8 days [17]
Surface water (river)Volatilization2.7 hours [7]
Surface water (lake)Volatilization6.8 days [7]
Blood (human)Distribution/elimination1.5-2 hours [16]
Soil surfaceVolatilizationRapid (>degradation) [8]

Bioaccumulation potential assessment indicates limited accumulation in biological systems. An estimated bioconcentration factor of 174 and bioaccumulation factor of 307 suggest low potential for hexane to bioconcentrate or bioaccumulate in trophic food chains [6]. These values, combined with the compound's rapid volatilization characteristics, indicate minimal long-term accumulation in environmental compartments [3].

Biodegradation Pathways and Recalcitrance in Hydrocarbon Systems

Hexane biodegradation pathways exhibit significant variation between aerobic and anaerobic conditions, with distinct metabolic intermediates and transformation mechanisms. Under aerobic conditions, the initial activation step involves hydroxylation reactions catalyzed by various monooxygenase enzymes, including alkane hydroxylases and cytochrome P450 enzymes [15]. The aerobic biodegradation pathway proceeds through sequential oxidation of the terminal carbon atom, forming primary alcohols, aldehydes, and carboxylic acids before complete mineralization to carbon dioxide and water [4].

Detailed pathway analysis reveals specific metabolic intermediates in aerobic hexane degradation. Research using Rhodococcus species strain EH831 identified the following transformation sequence: hexane to 2-hexanol, followed by 2-hexanone, 5-hexen-2-one, and 2,5-hexanedione, subsequently producing 4-methyl-2-pentanone, 3-methyl-1-butanol, 3-methyl-1-butanone, and butanal before complete mineralization to carbon dioxide [4]. This pathway demonstrates the systematic breakdown of the hexane carbon skeleton through oxidative processes.

Anaerobic hexane biodegradation follows fundamentally different activation mechanisms, primarily through fumarate addition reactions. The anaerobic pathway involves fumarate addition at the second carbon atom, forming (1-methylpentyl)-succinate, which undergoes carbon skeleton rearrangement to produce (2-methylpentyl)-malonyl-coenzyme A [12]. Subsequent beta-oxidation cycles cleave acetate and propionate moieties, with propionate recycling through the methylmalonyl-coenzyme A pathway to regenerate fumarate [15].

Metabolite identification in anaerobic systems reveals complex intermediate structures. Studies with Aromatoleum species strain HxN1 identified multiple intermediates including 4-methyloctanoate derivatives and 2-methylhexanoate derivatives through two rounds of beta-oxidation [12]. The pathway terminates with formation of 2-methyl-3-oxohexanoyl-coenzyme A, which undergoes thiolytic cleavage to produce butanoyl-coenzyme A and propionyl-coenzyme A for further transformation through established metabolic pathways [12].

Table 2: Hexane Biodegradation Pathways and Intermediates

Pathway TypeKey IntermediatesEnzyme SystemsFinal Products
Aerobic2-hexanol, 2-hexanone, 5-hexen-2-oneAlkane hydroxylases, P450Carbon dioxide, water
Aerobic2,5-hexanedione, 4-methyl-2-pentanoneAlcohol dehydrogenasesBiomass, carbon dioxide
Anaerobic(1-methylpentyl)-succinateAlkylsuccinate synthaseButanoyl-CoA, propionyl-CoA
Anaerobic4-methyloctanoate derivativesBeta-oxidation enzymesAcetate, propionate

Recalcitrance factors in hydrocarbon systems significantly influence hexane biodegradation efficiency. The compound's low water solubility represents a primary limitation for microbial accessibility, as biodegradation rates are directly correlated with substrate bioavailability [4]. Environmental conditions including oxygen availability, nutrient status, and microbial community composition substantially affect degradation kinetics [8]. Under anaerobic conditions or nutrient-limited environments, hexane exhibits increased persistence compared to aerobic, nutrient-replete systems [7].

Temperature effects on biodegradation pathways demonstrate seasonal variation in environmental degradation rates. Laboratory studies indicate optimal degradation temperatures between 25-30 degrees Celsius, with significantly reduced rates at lower temperatures typical of winter conditions [10]. Substrate concentration effects follow Michaelis-Menten kinetics, with saturation constants varying among different microbial strains and environmental conditions [4].

Microbial Degradation Efficacy: Strain-Specific Breakdown Mechanisms

Microbial degradation of hexane demonstrates remarkable strain-specific variation in degradation efficiency and metabolic capabilities. Rhodococcus species strain EH831 exhibits exceptional hexane degradation capacity with maximum degradation rates of 290 micromoles per gram dry cell weight per hour and saturation constants of 15 millimolar [4]. This strain mineralizes approximately 49 percent of hexane to carbon dioxide while converting 46 percent to biomass, with only 1.7 percent remaining as extracellular metabolites [4].

Bacillus species strains P1 and P19 demonstrate high hexane degradation efficiency in comparative studies. Strain P1 achieves 89.3 percent hexane degradation, while strain P19 accomplishes 92.24 percent degradation under controlled laboratory conditions [5]. Extended incubation periods of 28 days result in degradation rates of 92.3 percent and 93.4 percent for strains P1 and P19, respectively [5]. These strains exhibit broad substrate specificity, effectively degrading multiple hydrocarbon compounds including hexadecane and aromatic hydrocarbons [5].

Pseudomonas species strain NEE2 demonstrates enhanced hexane biodegradation through biosurfactant production. This strain simultaneously degrades hexane while producing surface-active compounds that reduce surface tension and critical micelle concentration values [9]. The biosurfactant production enhances hexane bioavailability through improved mass transfer characteristics, resulting in accelerated degradation kinetics within 48-hour incubation periods [9].

Table 3: Strain-Specific Hexane Degradation Performance

Microbial StrainMaximum Degradation RateDegradation EfficiencySpecialized Mechanisms
Rhodococcus sp. EH831290 μmol g⁻¹ h⁻¹49% mineralizationBroad substrate range
Bacillus sp. P1Not specified89.3% (7 days)Biosurfactant production
Bacillus sp. P19Not specified92.24% (7 days)Heavy metal tolerance
Pseudomonas sp. NEE2Not specifiedEnhanced by surfactantsSurface tension reduction
Rhodococcus ruber SP2B0.028 mg hexane mg⁻¹ protein h⁻¹Complete degradation (33.5 h)Biofilter applications

Consortium-based degradation systems often exceed individual strain performance through synergistic interactions. Gasoline-adapted consortia demonstrate maximum specific consumption rates of 0.07 milligrams hexane per milligram protein per hour, with complete hexane degradation achieved within 16 hours following adaptation periods [10]. Biofilter applications using mixed consortia achieve elimination capacities of 60 grams per cubic meter per hour with removal efficiencies of 64 percent [10].

Enzymatic mechanisms underlying strain-specific degradation vary significantly among different microbial groups. Alkane hydroxylase enzyme systems represent the primary activation mechanism in aerobic degradation, with activity levels reaching 161 micromoles per milligram protein in mixed consortium systems [13]. Alcohol dehydrogenase activities of 71 micromoles per milligram protein and lipase activities of 57 micromoles per milligram protein contribute to downstream metabolic processes [13].

Environmental factors influencing strain-specific performance include heavy metal presence, nutrient availability, and competitive substrate utilization. Studies demonstrate that nickel supplementation promotes hexane biodegradation by certain strains, while lead exposure inhibits growth and reduces degradation capacity [5]. Strain hydrophobicity characteristics directly correlate with hydrocarbon degradation efficiency, with more hydrophobic strains demonstrating superior performance on low-solubility substrates like hexane [5].

Physical Description

N-hexane is a clear colorless liquids with a petroleum-like odor. Flash points -9°F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, paint thinner, and chemical reaction medium.
GasVapor; Liquid; OtherSolid
GasVapor; Liquid
Liquid
VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a gasoline-like odor.

Color/Form

Liquid
Colorless, very volatile liquid

XLogP3

3.9

Boiling Point

156 °F at 760 mm Hg (NTP, 1992)
68.7 °C
68.73 °C
69 °C
156°F

Flash Point

-9.4 °F (NTP, 1992)
-7 °F (-22 °C) (Closed cup)
-22 °C c.c.
-7°F

Vapor Density

2.97 (NTP, 1992) (Relative to Air)
2.97 (Air = 1)
Relative vapor density (air = 1): 3.0
2.97

Density

0.659 at 68 °F (USCG, 1999)
d254 0.66
0.6606 g/cu cm at 25 °C
Relative density (water = 1): 0.7
0.66

LogP

3.9 (LogP)
3.90
log Kow = 3.90
3.9

Odor

Gasoline-like odo

Melting Point

-139 °F (NTP, 1992)
-95.3 °C
Fp -93.5 °
-95.35 °C
-93.5°C
-95 °C
-219°F

UNII

2DDG612ED8

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

N-hexane ... causes peripheral polyneuropathy and testicular atrophy. The testicular toxicity is separate from its neurotoxicity. /The metabolite, 2,5-hexanedione (HD)/ produces gonadal toxicity by altering testicular tubulin. The HD testicular toxicity results from alterations in Sertoli cell microtubules and the altered microtubules result from pyrole-dependent cross-linking. HD toxicity is slow in onset. Initially, HD affects the cross-linking of cytoskeletal elements leading to altered protein secretions and trafficking in the Sertoli cell. Consequently, there is altered Sertoli cell-germ cell contacts and a loss of Sertoli cell paracrine support of the germ cells.
2,5-Hexanedione is the toxic metabolite resulting from oxidation of /n-hexane./ ... Exposure to 2,5-hexanedione or its precursors results in a slowly progressive peripheral polyneuropathy and testicular injury. The chemical basis of the injury involves reaction of 2,5-hexanedione with protein amines, such as the epsilon-amine of lysine, to form pyrroles which further react to form protein-protein crosslinks. The target cell of injury in the testis is the supportive cell in the seminiferous epithelium, the Sertoli cell. A major function of the Sertoli cell is to nurture the dependent germ cell population by secreting seminiferous tubule fluid. 2,5-Hexanedione-induced crosslinking of the microtubule subunit protein, tubulin, leads to altered Sertoli cell microtubule-dependent transport and deficient formation of seminiferous tubule fluid, compromising germ cell viability.
n-Hexane's metabolism to 2,5-hexanedione decreases phosphorylation of neurofilaments, which destroys the normal cytoskeletal matrix. Neurofilament proteins are then transported down the axon where they accumulate, crosslink, and produce the giant axonal swelling that characterizes this axonopathy.

Vapor Pressure

120 mm Hg at 68 °F ; 180 mm Hg at 77° F (NTP, 1992)
151.29 mmHg
153 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 17
124 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Impurities

The isomers most commonly accompanying it are 2-methylpentane, 3-methylpentane, 2,3-dimethylbutane and 2,2-dimethylbutane.

Other CAS

110-54-3
68476-44-8
68956-52-5
92112-69-1

Associated Chemicals

2,5-Hexanedione;110-13-4

Wikipedia

Hexane

Biological Half Life

9.00 Days

Use Classification

Chemical Classes -> Hydrocarbons (contain hydrogen and carbon atoms), Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Fatty Acyls [FA] -> Hydrocarbons [FA11]
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

n-Hexane can be isolated from suitable sources (e.g., light gasoline or BTX /benzene, toluene, and xylene/ raffinates) by superfractionation, or by molecular sieve separation.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
All other petroleum and coal products manufacturing
Construction
Food, beverage, and tobacco product manufacturing
Laboratory use
NAICS Code 322220 - Paper Bag and Coated and Treated Paper Manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Services
Transportation equipment manufacturing
Wholesale and retail trade
Hexane: ACTIVE
Aliphatic Hydrocarbons, 1991 Production and Sales: hexane 1.72X10+8 kg in sales. /from table/

Analytic Laboratory Methods

Method: NIOSH 1500; Procedure: gas chromatography, flame ionization detector; Analyte: n-hexane; Matrix: air; Detection Limit: 0.4 ug/sample.
Method: NIOSH 3800, Issue 1; Procedure: extractive fourier transform infrared (FTIR) spectrometry; Analyte: n-hexane; Matrix: ambient air and combustion gas mixtures; Detection Limit: 0.10 ppm at 10-meter absorption pathlength.
Method: OSHA 07; Procedure: gas chromatography with flame ionization detector; Analyte: n-hexane; Matrix: air; Detection Limit: not provided.

Storage Conditions

Drums should be stored in a well-ventilated area in fire-resistant containers. Metal containers should be electrically-grounded, when liquid is being transferred.
Safe Storage: Fireproof. Separated from strong oxidants. Well closed.

Interactions

To study the protective effects of garlic oil (GO) on the peripheral nerve injuries induced by n-hexane. Male Wistar rats were randomly divided into four groups (10 rats in each group): the control, the n-hexane treatment (2000 mg/kg), the low dose GO, and the high dose GO groups. The rats in the low and high doses of GO groups were pretreated with GO (40 and 80 mg/kg) before exposure to n-hexane (2000 mg/ kg), while the animals of the n-hexane treatment group were given normal saline and then 2000 mg/ kg n-hexane. The rats were exposed to GO and n-hexane 6 times a week for 10 weeks. The gait scores and staying time on the rotating rod for all rats were detected every two weeks. The rats were sacrificed at the end of ten weeks, then the levels of alcohol dehydrogenase (ADH), maleic dialdehyde (MDA), reduced glutathione (GSH), glutathione peroxidase (GSH-Px), total antioxidation capacity (T-AOC) and the ability of inhibition of OH in livers were examined. The gait scores increased significantly and the time staying on the rotating rod obviously decreased in rats of n-hexane treatment group, as compared with control group (P < 0.05 or P < 0.01). In the hepatic tissues of n-hexane group, the levels of MDA and ADH significantly increased, the activities of GSH-Px, T-AOC and the ability of inhibition of OH obviously decreased, as compared to control group (P < 0.05 or P < 0.01). In 2 GO groups, the gait scores and the staying time on the rotating rod were significantly improved, the levels of MDA and ADH significantly decreased, the activities of GSH-Px, T-AOC and the ability of inhibition of OH obviously increased, as compared with n-hexane group (P < 0.05 or P < 0.01). ADH could play an important role in the protective effects induced by garlic oil on the peripheral nerve injuries produced by n-hexane.
Four separate groups of 5 rats each were exposed to 1000 ppm n-hexane, 1000 ppm n-hexane plus 1000 ppm toluene, 1000 ppm n-hexane plus 1000 ppm methyl ethyl ketone (MEK), or fresh air. Distributions of n-hexane metabolites in the mixed exposure group were ... similar to that of an n-hexane-alone group. The amount of metabolites decreased to approximately 1/6 of that in the n-hexane group by co-exposure with toluene and to approximately 1/4 by co-exposure with MEK. Toluene decr the neurotoxicity of n-hexane by the inhibition of n-hexane metabolism.
Toluene at 1000 ppm exerted an antagonistic effect on n-hexane neurotoxicity in rats exposed to 1000 ppm n-hexane 12 hr/day for 16 wk. While 1000 ppm n-hexane considerably impaired the function of peripheral nerves, as measured by nerve conduction velocities in the rat tail, the combined exposure resulted in only slight impairment.
n-Hexane ... potentiates chloroform toxicity.
For more Interactions (Complete) data for N-HEXANE (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

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